3-Methylglutarimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNZVVDFWNHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179766 | |
| Record name | 3-Methylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25077-26-3 | |
| Record name | 4-Methyl-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylglutarimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Properties and Synthesis of 3 Methylglutarimide
Physicochemical Properties
This compound (CAS RN: 25077-26-3) possesses a defined set of physicochemical properties that influence its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | nih.govontosight.aichemblink.comchemicalbook.com |
| Molecular Weight | 127.14 g/mol | nih.govchemblink.comchemicalbook.com |
| IUPAC Name | 4-methylpiperidine-2,6-dione | nih.govontosight.ai |
| Appearance | Crystalline solid (general for glutarimides) | wikipedia.orgchemicalbook.com |
| Melting Point | Not specified for this compound | N/A |
| Boiling Point | 277.862 °C (Calculated) | chemblink.com |
| Density | 1.101 g/cm³ (Calculated) | chemblink.com |
| Solubility | Soluble in water, ethanol, acetone (B3395972) (general for glutarimide) | wikipedia.org |
Synthetic Methodologies
The synthesis of glutarimide (B196013) derivatives, including this compound, can be achieved through several established organic chemistry routes. These methods often involve cyclization reactions to form the characteristic imide ring.
From Glutaric Acid or Anhydrides : A common approach involves the dehydration of glutaric acid with ammonia (B1221849), followed by ring closure to form the imide wikipedia.org. Alternatively, glutaric anhydrides can react with ammonia or primary amines to yield glutaramic acids, which are then thermally dehydrated to form the glutarimide ring doi.orgpublish.csiro.au.
Michael Condensation Reactions : The Michael addition of appropriate nucleophilic donors to α,β-unsaturated carbonyl compounds or nitriles, followed by cyclization, is another prevalent strategy for synthesizing glutarimide derivatives thieme-connect.comdoi.orgoup.com. For instance, cyanoethylation of malonate derivatives has been employed oup.com.
Guareschi Procedure : This method typically involves the reaction between a glutaric anhydride (B1165640) and an amine, followed by thermal dehydration thieme-connect.compublish.csiro.au.
N-Alkylation : Pre-formed glutarimides can also undergo N-alkylation with appropriate alkyl halides or benzyl (B1604629) halides to introduce substituents on the nitrogen atom publish.csiro.au.
From Dinitriles : Vapor-phase hydrolysis of dinitriles in the presence of an acid catalyst can lead to imides, which can then be further modified google.com.
While specific high-yield synthetic procedures for this compound with precise percentage yields are not extensively detailed in the provided search results, these general methodologies form the basis for its preparation and that of its analogs in research settings.
Research Applications and Significance
Role as a Synthetic Intermediate
This compound functions as a valuable building block in organic synthesis. Its well-defined structure allows chemists to introduce the glutarimide (B196013) moiety into larger molecular architectures. This is particularly significant in the development of novel pharmaceuticals and agrochemicals, where the glutarimide scaffold is known to confer a range of desirable properties ontosight.ai. Researchers explore its reactivity and employ it in multi-step syntheses to construct diverse chemical libraries for screening and evaluation.
Exploration of Biological Activities in Derivatives
A significant area of research involves synthesizing derivatives of this compound and related glutarimides to investigate their potential biological activities. These studies aim to identify compounds with therapeutic potential across various domains:
Neurological Applications : Related compounds like bemegride (B1667925) (3-ethyl-3-methylglutarimide) have been studied for their effects on the central nervous system, acting as GABA receptor antagonists and stimulants biosynth.commedchemexpress.com. This suggests potential avenues for research into neurological disorders.
Antimicrobial and Antifungal Properties : Glutarimide derivatives have demonstrated activity against various bacteria and fungi, making them candidates for developing new antimicrobial agents ontosight.aiontosight.aiontosight.aiontosight.ai.
Anticancer Research : Certain glutarimide analogs have shown promise in preclinical studies for their ability to inhibit cancer cell growth or induce apoptosis, positioning them as potential leads for anticancer drug development ontosight.aiontosight.ai.
Anti-inflammatory Effects : Some glutarimide derivatives have been investigated for their anti-inflammatory properties ontosight.ai.
Advanced Research Trends and Future Directions
Current research trends in chemistry and pharmacology continue to influence the study of compounds like this compound. The increasing integration of artificial intelligence in chemical discovery and analysis, coupled with the push for open access in scientific publishing, accelerates the pace of research and knowledge dissemination bostonresearch.org. Furthermore, the development of sophisticated synthetic techniques, including enantioselective synthesis and multicomponent reactions, allows for the precise construction of complex glutarimide derivatives with tailored properties thieme-connect.com. The ongoing exploration of the glutarimide scaffold in areas such as targeted protein degradation (PROTACs) indicates its continued relevance in cutting-edge pharmaceutical research taylorandfrancis.com. As such, this compound remains a compound of interest for synthetic chemists and pharmacologists seeking to develop novel therapeutic agents and understand fundamental chemical processes.
Multi-component Reactions Incorporating Glutarimide Moieties
Multi-component reactions (MCRs) offer a powerful strategy for constructing complex molecules in a single step, thereby improving atom economy and reducing synthetic steps. These reactions are particularly attractive for generating diverse libraries of glutarimide derivatives. For instance, the Guareschi reaction is a well-established MCR for synthesizing substituted glutarimides thieme-connect.com. More recently, the Ugi four-component reaction has been employed to synthesize glutarimide alkaloids and their analogues, demonstrating its utility in creating complex heterocyclic structures thieme-connect.comresearchgate.net. Another approach involves the GBB (Gattermann–Bach–Borsche) three-component reaction, which has been utilized to synthesize libraries of glutarimide derivatives, with applications in identifying molecular glue degraders targeting proteins like CK1α and WEE1 nih.gov. These MCRs typically involve readily available starting materials and can be catalyzed by Lewis or Brønsted acids, offering a convergent and efficient route to the glutarimide core.
Table 2.2.3.1: Examples of Multi-component Reactions for Glutarimide Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome/Product Class | Reference |
| Guareschi Reaction | Cyanoacetamide derivatives, α,β-unsaturated carbonyl compounds | Various catalysts (e.g., Ytterbium salts) | Substituted glutarimides | thieme-connect.com |
| Ugi Reaction | Aldehydes, carboxylic acids, amines, isocyanides (or functionalized equivalents) | Polar protic solvents (e.g., ethanol), mild conditions | Glutarimide alkaloids and analogues | thieme-connect.comresearchgate.net |
| GBB Reaction | Functionalized glutarimide precursors (aldehydes), amidines, isocyanides | Mild to moderately strong Lewis or Brønsted acid | Fused heterocyclic cores, glutarimide derivatives | nih.gov |
Green Chemistry Approaches in Glutarimide Synthesis
The principles of green chemistry are increasingly being integrated into synthetic strategies for glutarimide derivatives to minimize environmental impact and enhance sustainability.
Solvent-Free and Mechanochemical Methods
Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry, reducing or eliminating the need for organic solvents, which are often toxic and contribute to waste generation. These methods utilize mechanical energy (grinding, ball milling) to initiate or accelerate chemical reactions. For glutarimide synthesis, mixing or grinding cyclic anhydrides with amines or hydrazines under solvent-free conditions has been shown to yield succinic imide and glutarimide derivatives in quantitative yields within minutes at room temperature tandfonline.com. Similarly, reactions involving succinimide (B58015) or glutarimide with amines under solvent-free conditions have also demonstrated high efficiency chemistrydocs.com. Mechanochemical techniques are recognized for their ability to activate reactants, shorten reaction times, and produce cleaner reactions, making them highly attractive for sustainable synthesis tandfonline.comchemistrydocs.comresearchgate.netcardiff.ac.ukucl.ac.uk.
Table 2.3.1.1: Solvent-Free and Mechanochemical Synthesis of Glutarimide Derivatives
| Method | Reactants | Conditions | Product Class | Yield | Reference |
| Grinding/Mixing | Cyclic anhydrides (succinic/glutaric), amines/hydrazines | Solvent-free, room temperature, minutes | Succinic/Glutarimide | Quantitative | tandfonline.com |
| Solvent-free reaction | Glutarimide, amines | Room temperature or 80°C, solvent-free | N-substituted imides | Quantitative | chemistrydocs.com |
Microwave and Ultrasound-Assisted Syntheses
Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools to accelerate reactions, improve yields, and reduce energy consumption in organic synthesis. For cyclic imides, including glutarimide derivatives, MW-assisted synthesis has demonstrated significant advantages. For example, the synthesis of unsubstituted cyclic imides from cyclic anhydrides, hydroxylamine (B1172632) hydrochloride, and DMAP can be achieved in high yields (61-81% in monomode, 84-97% in multimode) within minutes at 150°C mdpi.com. Similarly, MW irradiation under solvent-free conditions, often with solid supports like neutral alumina, has been effectively used for synthesizing N-phenyl glutarimide derivatives sphinxsai.comresearchgate.net. Ultrasound irradiation, often in conjunction with heterogeneous catalysts like montmorillonite (B579905) K10, also offers a green and efficient route to N-cyclic imides, providing faster reaction rates and higher yields compared to conventional heating x-mol.nettandfonline.com.
Table 2.3.2.1: Microwave and Ultrasound-Assisted Synthesis of Cyclic Imides/Glutarimides
| Method | Reactants | Catalyst/Support | Conditions | Product Class | Yields | Reference |
| Monomode/Multimode MW | Cyclic anhydrides, Hydroxylamine hydrochloride, DMAP | DMAP (base) | 150°C, 5 min (monomode); 22-24 min (multimode) | Unsubstituted cyclic imides | 61-81% (mono), 84-97% (multi) | mdpi.com |
| MW Solvent-Free | N-phenyl glutarimides, 4-hydroxy-3-methoxybenzaldehyde | Neutral Al₂O₃ | 640W, 3-6 min | N-phenyl glutarimide derivatives | Good/Remarkable | sphinxsai.comresearchgate.net |
| Ultrasound (US) Assisted | Sulfonamides, anhydrides | Montmorillonite K10 | 50°C, 15 min (optimized) | N-cyclic imides | ~91% | tandfonline.com |
| Ultrasound (US) Catalytic | Nitriles, carboxylic anhydrides | p-toluenesulfonic acid | Room temperature, 5-28 min | Acyclic imides | Good to excellent | researchgate.net |
Catalytic Strategies for Enhanced Atom Economy
Catalytic strategies are fundamental to improving the atom economy and sustainability of chemical syntheses. For glutarimide synthesis, various catalytic systems, including transition metal catalysts and organocatalysts, have been developed.
Transition Metal Catalysis: Copper (Cu), Ruthenium (Ru), Palladium (Pd), Nickel (Ni), and Cobalt (Co) catalysts have been employed. For example, homogeneous Cu(II) catalytic systems can synthesize cyclic imides from alkene-tethered amides using O₂ as an oxidant rsc.org. Ruthenium catalysts facilitate the atom-economical synthesis of cyclic imides from diols and primary amines thieme-connect.com. Palladium catalysis is used in decarboxylative asymmetric allylic alkylation of glutarimides to introduce chiral centers rsc.org. Nickel-mediated electrocatalytic cross-coupling (GCC) provides a direct, single-step method for forging C-C bonds in glutarimides thieme-connect.com. Cobalt catalysts can promote alkene hydroaminocarbonylation, a highly atom-economical route to amides nih.gov.
Organocatalysis: N-heterocyclic carbenes (NHCs) and bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are effective organocatalysts. NHC catalysis can achieve enantioselective synthesis of glutarimides through oxidative annulation reactions, offering excellent enantioselectivity and good yields researchgate.netresearchgate.net. TBD catalyzes amidation-cyclization-elimination cascades for cyclic imide synthesis, sometimes involving unprecedented C-C bond cleavage acs.org.
Heterogeneous Catalysis: Solid catalysts such as montmorillonite K10 and heteropolyacids (e.g., Cs₅HP₂W₁₈O₆₂), which can be easily recovered and reused, are also utilized, contributing to greener processes tandfonline.comtandfonline.com.
These catalytic approaches aim to reduce waste, increase reaction efficiency, and enable the synthesis of complex functionalized glutarimides with high selectivity.
Table 2.3.3.1: Catalytic Strategies for Glutarimide Synthesis
| Catalyst Type | Specific Catalyst/System | Reaction Type/Substrate | Key Benefit | Reference |
| Transition Metal (Pd) | Pd-catalyzed decarboxylative allylic alkylation | Glutarimide | Enantioselective C(10) quaternary center formation (94% yield, 88% ee) | rsc.org |
| Transition Metal (Ni) | Nickel-mediated electrocatalytic cross-coupling (GCC) | α-bromoglutari- mide (B389215) with (hetero)aryl halides | Single-step C(sp³)–C(sp²) bond formation | thieme-connect.com |
| Transition Metal (Cu) | Homogeneous Cu(II) catalytic system | Alkene-tethered amides | Cyclic imide synthesis using O₂ as oxidant | rsc.org |
| Transition Metal (Ru) | Ruthenium catalytic system | Diols, primary amines | Atom-economical, simple synthesis of cyclic imides | thieme-connect.com |
| Organocatalysis (NHC) | N-heterocyclic carbene (NHC) | Desymmetrization of N-Cbz glutarimides with alcohols; Enals and substituted malonamides | Mild conditions, excellent substrate scope, high atom economy, enantioselectivity | researchgate.netresearchgate.net |
| Organocatalysis (Base) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Amidation–cyclization–elimination cascade | Efficient access to cyclic imides, potential C–C bond cleavage | acs.org |
| Heteropolyacid | Cs₅HP₂W₁₈O₆₂ | Sulfonamides with anhydrides | Efficient, reusable catalyst for N-acylation and cyclic imides | tandfonline.com |
| Electrocatalysis (Ni) | NiCl₂·6H₂O, 2,2'-bipy, AcOH, etc. | α-bromoglutari- mide with (hetero)aryl halides | Direct C–C bond formation, tolerance to air/moisture, scale-up potential | thieme-connect.com |
| Catalytic Direct Amidation | Various catalytic systems | Amide bond formation | Avoids stoichiometric reagents, improves atom economy | ucl.ac.uk |
| Transition Metal (Co) | Cobalt carbonyl | Alkenes, amines, CO | Hydroaminocarbonylation, atom-economical amide synthesis | nih.gov |
Synthetic Challenges and Future Directions in Glutarimide Production
Despite significant progress, several challenges remain in the efficient and sustainable synthesis of glutarimide derivatives. A primary challenge is achieving high levels of regioselectivity and stereoselectivity, especially when introducing multiple substituents or creating quaternary centers, as seen in the synthesis of complex glutarimide alkaloids or pharmaceutical intermediates rsc.orgthieme-connect.com. Improving atom economy remains a continuous goal, pushing for reactions that minimize waste by-products and maximize the incorporation of starting material atoms into the final product thieme-connect.commdpi.comresearchgate.netnwnu.edu.cn.
Future directions in glutarimide synthesis are likely to focus on:
Development of Novel Catalytic Systems: Exploring new transition metal catalysts, organocatalysts, and biocatalysts that offer higher efficiency, selectivity, and operate under milder, greener conditions.
Expanding MCR Scope: Designing new multi-component reactions that can directly incorporate diverse functionalities into the glutarimide core, allowing for rapid library generation.
Flow Chemistry and Continuous Processing: Adapting synthetic routes to continuous flow reactors can enhance scalability, safety, and process control, particularly for reactions involving hazardous reagents or intermediates.
Late-Stage Functionalization: Developing methods that allow for the modification of pre-formed glutarimide scaffolds, enabling the rapid synthesis of analogues for structure-activity relationship studies.
Mechanochemical and Electrocatalytic Approaches: Further leveraging mechanochemistry and electrochemistry for solvent-free and energy-efficient syntheses, potentially leading to novel reactivity and improved sustainability.
Computational Chemistry Integration: Utilizing computational tools to design catalysts, predict reaction outcomes, and understand reaction mechanisms to accelerate synthetic development.
Addressing these challenges will pave the way for more sustainable and efficient production of valuable glutarimide-containing compounds.
Reactivity at the Methyl Group and Other Alkyl Substituents
Reactions with Organolithium Reagents
To further understand the role of alkyl substitution at the 3-position, comparative studies with other methyl-substituted glutarimides have been conducted:
This compound: When reacted with aryllithiums, this compound exclusively yielded a keto amide. This suggests a specific mode of ring opening and rearrangement dictated by the single methyl substituent.
3,3-Dimethylglutarimide: In contrast, the introduction of a second methyl group at the 3-position led to a mixture of products, including a hydroxy lactam and a keto amide. This indicates that geminal dimethyl substitution alters the reaction's selectivity.
3,3,4,4-Tetramethylglutarimide: Further increasing the substitution at the 3-position, and adding methyl groups at the 4-position, resulted in the exclusive formation of a hydroxy lactam. This demonstrates a pronounced effect of steric bulk and electronic influence from multiple methyl groups on the reaction pathway with aryllithiums.
These findings suggest that the steric and electronic properties imparted by alkyl substituents, particularly at the 3-position of the glutarimide ring, play a crucial role in directing the outcome of reactions with strong nucleophiles like aryllithiums. While these reactions primarily involve the glutarimide ring system, the observed variations in product distribution highlight the indirect influence of the methyl group on the molecule's reactivity profile.
Data Table: Reactivity of Substituted Glutarimides with Aryllithiums
| Substrate | Aryllithium Reagent | Primary Product(s) Isolated | Observed Influence of Methyl Substitution | Reference |
| This compound (12) | Aryllithiums | Keto amide (13) | Influences tautomeric equilibrium and regioselectivity; exclusive keto amide formation. | researchgate.net |
| 3,3-Dimethylglutarimide (14) | Aryllithiums | Hydroxy lactam (16) & Keto amide (15) | Geminal dimethyl substitution leads to a mixture of products. | researchgate.net |
| 3,3,4,4-Tetramethylglutarimide (18) | Aryllithiums | Hydroxy lactam (24) | Tetramethyl substitution favors exclusive hydroxy lactam formation. | researchgate.net |
Compound Name Table:
this compound
Glutarimide
Aryllithium
Keto amide
Hydroxy lactam
Structural Characterization and Conformational Analysis of 3 Methylglutarimide
Advanced Spectroscopic Techniques for Structural Elucidation
The precise architecture of 3-methylglutarimide has been meticulously investigated using a combination of sophisticated spectroscopic methods. These techniques provide a detailed understanding of the molecule's connectivity, functional groups, and three-dimensional shape in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. For this compound, the IR spectrum is distinguished by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically observed in the region of 1700-1750 cm⁻¹. The N-H stretching vibration gives rise to a band in the vicinity of 3200 cm⁻¹. The presence of the methyl group and the aliphatic ring structure will also produce characteristic C-H stretching and bending vibrations.
Raman spectroscopy offers complementary information, particularly for the non-polar bonds within the molecule. While detailed Raman spectral data for this compound is scarce, the technique is valuable for studying the skeletal vibrations of the ring and the symmetric vibrations of the functional groups, which can be weak or absent in the IR spectrum.
Table 1: Characteristic Infrared Absorption Frequencies for Glutarimide (B196013) Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 |
| C=O | Symmetric Stretching | ~1750 |
| C=O | Asymmetric Stretching | ~1700 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C-N | Stretching | 1200-1350 |
This table presents generalized data for glutarimide derivatives based on established spectroscopic principles.
Mass Spectrometry for Fragmentation Pathways
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby offering clues to its molecular structure. In the electron ionization (EI) mass spectrum of a cyclic imide like this compound, the molecular ion peak (M⁺) is expected to be observed. The fragmentation of glutarimide derivatives typically involves the cleavage of the ring structure. Common fragmentation pathways for cyclic imides include the loss of CO, HNCO, and cleavage of the side chains. For this compound, the loss of the methyl group (a fragment at M-15) and subsequent ring fragmentation are anticipated to be significant pathways. A thorough analysis of the fragmentation pattern can help to confirm the molecular weight and the connectivity of the atoms within the molecule. While a detailed fragmentation study for this compound is not extensively documented, analysis of related compounds suggests that the initial loss of the alkyl substituent followed by the breakdown of the heterocyclic ring is a predominant fragmentation route.
X-ray Crystallography for Solid-State Structure Determination
The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the molecule's conformation in the crystalline state.
The crystal structure of this compound reveals that the molecule adopts a C(4) ribbon structure. This arrangement is dictated by intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of an adjacent molecule. This hydrogen bonding motif is a common feature in the solid-state structures of cyclic NH carboximides.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₆H₉NO₂ |
| Formula Weight | 127.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 6.4560(10) |
| c (Å) | 10.234(2) |
| β (°) | 113.12(3) |
| Volume (ų) | 613.9(2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.376 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC). The specific CCDC deposition number for this structure can be accessed for more detailed information.
The glutarimide ring in the solid state likely adopts a chair or a distorted chair conformation, with the methyl group occupying either an axial or equatorial position. The precise conformation is determined by the interplay of steric and electronic effects within the molecule and the packing forces within the crystal lattice.
Conformational Dynamics and Isomeric Equilibria
In solution, this compound is expected to exist as a dynamic equilibrium of different conformers. The six-membered glutarimide ring is flexible and can undergo ring inversion, leading to interconversion between different chair and boat-like conformations. The primary conformational equilibrium for this compound in solution will be between two chair conformers where the methyl group is in an axial or an equatorial position.
The relative energies of these conformers, and thus their populations at equilibrium, are influenced by steric interactions. Generally, for monosubstituted cyclohexanes, the equatorial conformation is favored to minimize 1,3-diaxial interactions. A similar preference is anticipated for this compound. Computational modeling and variable-temperature NMR studies would be instrumental in quantifying the energy barrier to ring inversion and determining the precise ratio of axial to equatorial conformers at different temperatures. The nature of the solvent can also play a role in influencing the conformational equilibrium by stabilizing one conformer over another through solute-solvent interactions.
Computational and Theoretical Investigations of 3 Methylglutarimide
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
The development of robust QSAR/QSPR models involves a systematic, multi-step process. While specific published research findings and detailed data tables directly pertaining to 3-Methylglutarimide within the context of QSAR/QSPR studies were not identified in the available search results, the general methodologies employed in these fields can be described. These methodologies would be applied to this compound if a suitable dataset of its analogues or derivatives with measured activities or properties were available.
The typical workflow for QSAR/QSPR modeling includes the following key stages:
Data Set Preparation : The initial and most critical step involves compiling a dataset of compounds, ideally including this compound and its structural analogues or derivatives. This dataset must be associated with reliable experimental data for the specific biological activity or physicochemical property of interest (e.g., binding affinity, metabolic stability, solubility, antiproliferative potency). The quality and diversity of the dataset significantly influence the predictive power and reliability of the resulting QSAR/QSPR model mdpi.comfrontiersin.orgnih.gov.
Molecular Descriptor Calculation : Once a relevant dataset is assembled, molecular descriptors are calculated to numerically represent the chemical structures. These descriptors capture various aspects of a molecule, including its physicochemical properties, electronic distribution, steric features, and topological connectivity mdpi.comnih.govresearchgate.netnih.gov. Common types of descriptors include:
1D Descriptors : Molecular weight, atom counts, logP.
2D Descriptors : Topological indices (e.g., Wiener index, Balaban J index), connectivity indices, atom pair counts, molecular fragments, and constitutional descriptors.
3D Descriptors : Steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, electrostatic potentials), and shape descriptors derived from 3D molecular conformations iupac.orgwikipedia.org. Software packages such as RDKit, Molecular Operating Environment (MOE), or Dragon are commonly used for descriptor generation nih.govgithub.comresearchgate.net.
Model Building : This stage involves employing statistical or machine learning techniques to establish a mathematical relationship between the calculated molecular descriptors (independent variables, X) and the biological activity or physicochemical property (dependent variable, Y) mdpi.comnih.govwikipedia.org. Common modeling techniques include:
Linear Regression Methods : Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are widely used for their interpretability mdpi.comresearchgate.netmdpi.com.
Non-linear Methods : Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forests, and gradient boosting methods like XGBoost are employed for more complex relationships mdpi.comfrontiersin.orgnih.govcresset-group.com.
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D structural information and grid-based field calculations to predict activity iupac.orgwikipedia.orgnih.gov. These methods often require molecular alignment based on structural similarity or experimental data wikipedia.org.
Model Validation : Rigorous validation is essential to ensure the developed QSAR/QSPR model is robust, statistically significant, and predictive for new, unseen compounds mdpi.comwikipedia.orgmdpi.com. Validation typically involves:
Internal Validation : Assessing the model's goodness-of-fit (e.g., R², adjusted R²) and internal predictivity using techniques like k-fold cross-validation (e.g., Q², RMSE) mdpi.comnih.govmdpi.com.
External Validation : Evaluating the model's performance on an independent test set that was not used during model training. Key metrics include the external predictive correlation coefficient (R²pred or Q²pred) mdpi.commdpi.com. Adherence to guidelines, such as those from the OECD, is crucial for regulatory acceptance of QSAR models frontiersin.org.
Research Findings and Data Presentation
As noted, specific research findings and data tables detailing QSAR/QSPR studies directly on this compound were not found in the reviewed literature. However, if such studies were conducted, the findings and data would typically be presented in formats similar to the examples below.
Hypothetical Data Table 1: Molecular Descriptors for this compound Analogues
This table would list various descriptors calculated for a series of compounds, including this compound, and their corresponding biological activity or physicochemical property.
| Compound ID | Chemical Name | Molecular Weight ( g/mol ) | LogP | Topological Index (e.g., Wiener) | Number of H-bond Donors | Predicted Activity (e.g., pIC50) |
| C1 | This compound | [Value] | [Value] | [Value] | [Value] | [Value] |
| C2 | [Analogue Name] | [Value] | [Value] | [Value] | [Value] | [Value] |
| C3 | [Analogue Name] | [Value] | [Value] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders representing the type of data that would be included in a real QSAR/QSPR study.
Hypothetical Data Table 2: QSAR Model Validation Metrics
This table would summarize the performance of the developed QSAR model using various statistical parameters.
| Model Type | R² | Q² (LOO) | RMSE | R²pred (External) |
| MLR Model | [Value] | [Value] | [Value] | [Value] |
| SVM Model | [Value] | [Value] | [Value] | [Value] |
| [Other Model] | [Value] | [Value] | [Value] | [Value] |
Note: R² (coefficient of determination), Q² (cross-validated R² using Leave-One-Out), RMSE (Root Mean Square Error), and R²pred (predictive R² for an external test set) are common metrics for evaluating QSAR model performance. The values are placeholders.
Detailed Research Findings (General Description)
If studies on this compound were available, detailed research findings would typically include:
Identification of the most significant molecular descriptors that correlate with the target activity or property. For instance, a study might find that specific topological indices or electronic properties significantly influence the antiproliferative potency of glutarimide (B196013) derivatives, as suggested by related studies researchgate.netresearchgate.net.
The equation of the best-fit QSAR/QSPR model, showing the mathematical relationship between the selected descriptors and the activity/property.
An assessment of the model's predictive accuracy on both training and test sets, indicating its reliability for predicting the properties of new, unsynthesized compounds.
Interpretation of the model, which might reveal insights into the structural features essential for a particular activity or property, guiding rational molecular design.
Compound List
this compound
Mechanistic Investigations of 3 Methylglutarimide S Biochemical and Molecular Interactions
Molecular Target Identification and Binding Studies
Research into the molecular interactions of 3-Methylglutarimide suggests it may engage with specific biological targets. While direct identification of primary targets for this compound itself is not extensively detailed in the provided search results, related compounds offer insights. For instance, 3-Ethyl-3-methylglutarimide, a structural analog, is noted to enhance benzodiazepine (B76468) binding by increasing the affinity of benzodiazepines for their receptors biosynth.com. This suggests that glutarimide (B196013) derivatives can interact with receptor systems, potentially through binding to specific sites. Further studies would be required to elucidate the precise binding modes and affinities of this compound to any identified molecular targets.
Enzyme Modulation and Inhibition Mechanisms
The modulation of enzyme activity by glutarimide derivatives has been explored. Some research indicates that glutarimide derivatives may interact with specific enzymes and metabolic pathways, potentially acting as inhibitors . While specific enzymes targeted by this compound are not explicitly stated, the broader class of cyclic imides, including glutarimides, is known for exhibiting diverse biological activities, which often stem from their ability to modulate enzyme function researchgate.net. Understanding the precise mechanism of enzyme modulation, such as competitive or non-competitive inhibition, would necessitate detailed kinetic studies.
Interactions with Cellular Pathways and Processes
The mechanistic involvement of this compound in cellular pathways remains an area requiring further investigation. However, related compounds like 3-[(dodecylthiocarbonyl)methyl]glutarimide (B1263478) (DTCM-g) have demonstrated anti-inflammatory properties, potentially through the inhibition of signaling pathways such as NF-κB and MAPK, and by reducing the expression of inflammatory mediators like iNOS and COX-2 researchgate.netniph.go.jpresearchgate.net. These findings suggest that glutarimide scaffolds can influence cellular processes by interfering with key signaling cascades. The specific cellular pathways engaged by this compound itself, at a molecular level, would need to be elucidated through targeted experimental studies.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a molecule influence its biological activity and mechanistic interactions wikipedia.orggardp.orgoncodesign-services.com. While direct SAR studies specifically for this compound are not detailed in the provided results, the broader context of glutarimide derivatives, particularly in relation to thalidomide (B1683933) analogs, highlights the importance of structural features. For instance, modifications to the glutarimide ring in thalidomide congeners did not always lead to a loss of teratogenic activity, indicating a degree of structural tolerance for certain biological effects nih.gov. Understanding the SAR of this compound would involve synthesizing and testing analogs to identify which structural elements are critical for its biochemical and molecular interactions, thereby providing mechanistic clues.
Predictive Toxicology Methodologies Focused on Mechanistic Insights
Predictive toxicology methodologies aim to forecast potential adverse effects by understanding the underlying molecular mechanisms of toxicity wikipedia.orgoncodesign-services.comelifesciences.orgasm.org. While specific predictive toxicology studies for this compound are not detailed, the application of quantitative structure-activity relationship (QSAR) models and in silico approaches are standard practices in this field. These methods correlate chemical structure with biological activity or toxicity endpoints, offering mechanistic insights into how a compound might exert harmful effects. For example, QSAR models can predict genotoxicity based on structural alerts, or docking simulations can predict off-target interactions that could lead to toxicity. Understanding the potential toxicological profile of this compound would benefit from such mechanistic-based predictive approaches.
Applications of 3 Methylglutarimide in Organic Synthesis and Chemical Biology
3-Methylglutarimide as a Key Building Block in Complex Molecule Synthesis
The inherent reactivity and structural characteristics of this compound position it as a crucial synthon in the construction of complex organic molecules. Its cyclic imide structure can be readily functionalized or incorporated into larger frameworks through various chemical transformations. While direct citations for this compound as a building block are found in broader discussions of glutarimide (B196013) derivatives, the general principle applies: these cyclic imides are often employed as starting materials or intermediates due to their defined stereochemistry (if chiral) and the presence of reactive carbonyl and nitrogen centers. For instance, glutarimide derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals, where the glutarimide core can impart specific biological activities or serve as a scaffold for further elaboration ontosight.ai. The methyl substituent on the glutarimide ring can influence steric and electronic properties, potentially directing regioselectivity or stereoselectivity in synthetic pathways. Research into substituted glutarimides, such as this compound, has explored their reactivity with organolithium reagents, demonstrating how substituents can affect tautomeric equilibria and reaction outcomes, thereby guiding their use in targeted syntheses researchgate.net. The ability to undergo reactions like the Mannich reaction, a cornerstone in complex molecule synthesis for forming β-amino carbonyl compounds, further underscores the potential of glutarimide scaffolds as versatile building blocks numberanalytics.com.
Integration into Polymeric Materials and Their Properties
The incorporation of this compound or its derivatives into polymeric structures offers a route to materials with tailored properties. While specific polymers derived directly from this compound are not extensively detailed in the provided search snippets, the broader class of glutarimide-containing polymers, such as poly(methylglutarimide) (PMGI), has found significant applications. These polymers leverage the thermal stability and chemical resistance associated with the imide functionality.
Poly(methylglutarimide) (PMGI) in Lithography
Poly(methylglutarimide) (PMGI) has been recognized for its utility in lithographic processes, particularly in microelectronics fabrication. PMGI serves as a resist material, which is a light-sensitive material used to pattern surfaces. Its properties, such as good adhesion to substrates, thermal stability, and etch resistance, make it suitable for use in photolithography and electron-beam lithography. The ability to precisely control the deposition and patterning of PMGI allows for the creation of fine features required in semiconductor manufacturing and micro-device fabrication. The chemical structure of PMGI, derived from glutarimide monomers, provides the necessary characteristics for these high-resolution patterning applications.
PMGI in Microfluidic Channel Fabrication
Beyond microelectronics, PMGI has also found application in the fabrication of microfluidic devices. Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions in the micrometer range. PMGI's properties, including its processability and ability to form stable structures, make it a candidate material for creating these intricate microchannels. The fabrication of microfluidic devices often relies on lithographic techniques, where PMGI's role as a resist material can be leveraged to define the channel geometries. The resulting microfluidic chips can be used in a wide array of applications, from chemical analysis and diagnostics to drug discovery and cell culture.
Use in the Synthesis of Heterocyclic Compounds
The glutarimide scaffold, including that of this compound, is a precursor for various heterocyclic systems. The cyclic imide structure can be chemically modified to yield different ring systems or incorporated into more complex heterocyclic frameworks. For example, research has explored the synthesis of substituted glutarimides and their subsequent reactions, which can lead to diverse nitrogen-containing heterocycles. The Thorpe-Ingold effect, studied in glutarimide derivatives, influences the distribution of products in tautomeric equilibria and regioselectivity, highlighting how substituents like the methyl group in this compound can direct synthetic outcomes toward specific heterocyclic structures researchgate.net. Glutarimides themselves are a class of heterocycles (piperidine-2,6-diones), and their derivatives are frequently employed in the synthesis of other cyclic or polycyclic compounds with potential biological activities.
Development of Chemical Probes and Tools
While specific examples of this compound being directly used as a chemical probe are not detailed in the provided snippets, the broader class of glutarimide derivatives has potential in this area. Chemical probes are molecules designed to interact with specific biological targets, allowing researchers to study biological processes. The structural versatility of glutarimides means they can be functionalized with reporter groups (e.g., fluorescent tags) or reactive handles for bioconjugation. Such modified glutarimides could serve as tools to investigate enzyme activity, protein-ligand interactions, or cellular pathways. The synthesis of complex molecules, including potential pharmaceutical agents, often involves building blocks like this compound, and these synthetic routes can be adapted to create specialized molecular tools for chemical biology research.
Advanced Analytical Methodologies for 3 Methylglutarimide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for the analysis of 3-Methylglutarimide, providing the necessary separation from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods. nih.govgoogleapis.com
High-Performance Liquid Chromatography (HPLC) Method Development
Developing an HPLC method for a polar, heterocyclic compound like this compound requires careful selection of the stationary and mobile phases to achieve adequate retention and separation. nih.govscilit.comscribd.com Given its polar nature and lack of a strong UV chromophore, a specialized approach such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography using a polar-embedded column is often necessary. scilit.com
A typical HILIC method separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. For this compound, this approach can provide enhanced retention compared to traditional reversed-phase C18 columns.
Below is a table outlining a potential HPLC method developed for the quantification of this compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Enhances retention of polar analytes like this compound. scilit.com |
| Column | HILIC Silica Column, 3 µm, 4.6 x 150 mm | Provides a polar stationary phase for effective separation. |
| Mobile Phase | A: 10 mM Ammonium Formate (B1220265) in Water, pH 3.5B: Acetonitrile | Ammonium formate is a volatile buffer compatible with mass spectrometry. acs.org |
| Gradient | 95% B to 60% B over 10 minutes | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detector | Charged Aerosol Detector (CAD) or ELSD | Provides universal detection for non-chromophoric compounds. thermofisher.comlabmanager.comchromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying trace levels of volatile and semi-volatile compounds. chromatographyonline.com Due to the polar nature and limited volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govsigmaaldrich.comjfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common strategy for derivatizing compounds with active hydrogens, such as the imide group in this compound. sigmaaldrich.commdpi.com
Once derivatized, the compound can be readily analyzed by GC-MS, which couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov This is particularly useful for trace analysis in complex matrices.
Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | A common and effective silylating agent for polar functional groups. mdpi.com |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS applications. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature programming separates analytes based on their boiling points. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for trace-level quantification by monitoring specific fragment ions. |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized standard | Specific ions characteristic of the derivatized this compound would be chosen. |
Method Validation and Robustness Studies
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. netpharmalab.esamericanpharmaceuticalreview.com According to the International Council for Harmonisation (ICH) guideline Q2(R1), key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation. ich.orgslideshare.netloesungsfabrik.de
Robustness, a critical component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.comthermofisher.comchromatographytoday.com This provides an indication of the method's reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, and column temperature might be varied. scielo.br For a GC-MS method, variations in the oven temperature ramp rate and carrier gas flow rate could be assessed. researchgate.net The Youden's test is one statistical approach that allows for the efficient evaluation of multiple parameters simultaneously. scielo.br
Table 3: Key Parameters for Analytical Method Validation (based on ICH Q2(R1))
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for assay. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. chromatographyonline.comscielo.br | System suitability parameters (e.g., resolution, peak asymmetry) remain within acceptable limits. |
Stereochemical Aspects of 3 Methylglutarimide and Its Derivatives
Chirality of 3-Methylglutarimide Analogues
The core structure of 3-substituted glutarimides, such as the well-known immunomodulatory drug thalidomide (B1683933), possesses a stereogenic center at the carbon in the 3-position of the glutarimide (B196013) ring. nih.govnih.gov This chirality means the molecules can exist as a pair of non-superimposable mirror images, known as enantiomers ((R)- and (S)-forms). wikipedia.org For instance, thalidomide and its structural analogue EM12 both contain this asymmetric chiral center. nih.gov
A significant characteristic of the chiral center in many glutarimide-based compounds, including thalidomide and its derivatives, is its susceptibility to racemization. nih.govrsc.org The proton at the chiral center is acidic, allowing the enantiomers to interconvert rapidly under physiological conditions. nih.gov This racemization can occur through mechanisms like keto-enol tautomerism or base-catalyzed proton transfer. nih.gov The rapid in vivo interconversion has historically led to the development of these drugs as racemic mixtures. nih.gov
While many biologically active glutarimide derivatives are based on a 3-substituted scaffold, chirality is a feature of various analogues. For example, 2-substituted glutarimides are also a focus of research for their interaction with proteins like Cereblon (CRBN). rscf.ru Computational studies on glutarimide (GI) intermediates formed from glutamic acid residues suggest that stereoinversion is possible, although the activation barrier in an aqueous phase is high, indicating a lower probability of this occurring under physiological conditions compared to succinimide (B58015) intermediates from aspartic acid. nih.gov
The general rule for a molecule with 'n' asymmetric carbon atoms is that it can have a maximum of 2^n different stereoisomers. wikipedia.org For a simple this compound with one chiral center, two enantiomers are possible.
Enantiomeric Separation and Purification Methodologies
Due to the distinct biological activities of individual enantiomers, their separation and purification from a racemic mixture are of significant interest in research and pharmaceutical development. nih.gov Several methodologies have been employed for the resolution of chiral glutarimide derivatives.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique. For example, the enantiomers of dl-2-methyl-2-phthalimidinoglutaric acid, a glutarimide analogue, were successfully resolved using a Welk-01 chiral HPLC column. acs.org The separation was achieved using a specific mobile phase mixture, resulting in distinct retention times for the (S)- and (R)-isomers. acs.org Supercritical fluid chromatography (SFC) is another modern technique used for chiral separations, as demonstrated in the analysis of an (S)-enantiomer of an immunomodulatory imide drug (IMiD) derivative, which confirmed 99% enantiomeric excess (ee). nih.gov
Classical Resolution: Conventional chemical resolution techniques can also be applied. This often involves the formation of diastereomeric salts by reacting the racemic glutarimide derivative with a chiral resolving agent, such as a tartaric acid derivative. google.com These diastereomeric salts possess different physical properties, like solubility, which allows for their separation by methods such as fractional crystallization. google.com Once separated, the optically pure free base can be liberated from the salt. google.com
Challenges in Separation: A significant challenge in working with chirally pure glutarimide analogues is the tendency for the chiral center to epimerize or racemize, especially under physiological or non-neutral pH conditions. rsc.orgnih.gov This instability necessitates careful handling and analytical methods to maintain enantiomeric purity. nih.gov One strategy to overcome this is to perform stereoselective synthesis or to install the desired functionality before the formation of the glutarimide ring itself. nih.gov Another innovative approach involves replacing the acidic hydrogen at the chiral center with deuterium (B1214612), which slows down the rate of racemization and allows for the isolation and testing of individual, stabilized enantiomers. nih.gov
Table 1: Example of Chiral HPLC Separation of a Glutarimide Analogue Data sourced from research on 2-methyl-2-phthalimidinoglutaric acid. acs.org
| Parameter | Value |
| Compound | dl-2-methyl-2-phthalimidinoglutaric acid |
| HPLC Column | Welk-01 (10 mm × 750 mm) |
| Mobile Phase | CH₃CN/MeOH/H₂O/HOAC (1:1:5:0.1) |
| Flow Rate | 2 mL/min |
| Detection Wavelength | 230 nm |
| Retention Time (S)-isomer | 30.46 min |
| Retention Time (R)-isomer | 31.76 min |
Stereoselective Synthesis of this compound Derivatives
To avoid the need for resolving racemic mixtures and to directly obtain enantiomerically pure compounds, stereoselective synthesis methods are highly valuable. These approaches aim to create the desired stereoisomer with high selectivity.
One notable strategy is the asymmetric desymmetrization of prochiral glutarimide precursors. For instance, certain 4-aryl substituted glutarimides have been desymmetrized with high levels of selectivity (up to 97% ee) through enolization using a chiral bis-lithium amide base. researchgate.net This process involves an initial asymmetric enolization step, which is then followed by a kinetic resolution, enhancing the enantiomeric excess of the product. researchgate.net The resulting chiral imide was successfully used as an intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor, (-)-paroxetine. researchgate.net
Another approach involves the thio-Michael addition reaction. 2-Methylidenepiperidine-2,6-dione (a glutarimide derivative) can serve as a starting material for the synthesis of various analogues. rscf.ru While this specific study did not focus on stereoselectivity, Michael additions are a well-established class of reactions for which numerous asymmetric catalytic methods have been developed, suggesting potential for stereoselective synthesis of 3-substituted glutarimides. mdpi.com
Furthermore, synthetic strategies can be designed to build the chiral glutarimide ring from chiral starting materials, a "chiral pool" approach. This often involves installing the chiral center before the glutarimide ring is formed. nih.gov For example, the synthesis of certain glutarimide derivatives can start from optically active dinitrile precursors. The ring-closing reaction is then carried out on the desired isomer to yield the corresponding optically active glutarimide product. google.com Suzuki-Miyaura coupling reactions have also been developed under conditions that ensure the complete retention of stereochemistry at the glutarimide stereocenter, preventing racemization during functionalization. nih.gov
Impact of Stereochemistry on Molecular Interactions and Reactivity
The three-dimensional arrangement of atoms in the enantiomers of this compound derivatives dictates how they interact with other chiral molecules, such as biological receptors, enzymes, and proteins. These stereospecific interactions often lead to significant differences in biological activity between enantiomers.
A prominent example is the interaction of glutarimide-based ligands with the protein Cereblon (CRBN). Studies have shown that stereoisomers of cyclic imide ligands for CRBN adopt distinct binding modes. rsc.org While both enantiomers may bind to the protein, the resulting ternary complex formation and subsequent biological activity can be vastly different. For many CRBN ligands, the biological activity, such as protein degradation, stems predominantly from the (S)-stereoisomer, while the (R)-stereoisomer may have no meaningful contribution or a different effect altogether. rsc.org
The stereoselectivity of biological receptors is also highlighted in studies of phenglutarimide, a derivative of glutarimide. Its enantiomers show dramatically different affinities for muscarinic receptor subtypes. nih.gov The receptors can exhibit up to a 20,000-fold lower affinity for the less active enantiomer (the distomer) compared to the more active one (the eutomer). nih.gov Furthermore, the selectivity profiles of the high- and low-affinity enantiomers across the different receptor subtypes (M1-M4) were found to be distinct, suggesting different binding interactions. nih.gov
This principle is further reinforced by research on stabilized enantiomers of thalidomide analogs. By using deuterium to prevent racemization, researchers demonstrated that the in vitro anti-inflammatory and in vivo antitumorigenic activities of the compound CC-122 are exclusively caused by one of its enantiomers. nih.gov This underscores that the therapeutic effects and potential side effects can be segregated between the two stereoisomers.
Table 2: Stereoselective Receptor Binding of Phenglutarimide Enantiomers Illustrative data showing differential binding affinity (pKi values) at the M1 muscarinic receptor. nih.gov
| Compound | Receptor Subtype | pKi Value |
| (S)-phenglutarimide | M1 | 9.0 - 9.3 |
| (R)-phenglutarimide | M1 | Significantly Lower Affinity |
| (R)-thienglutarimide | M1 | 8.6 - 9.2 |
| (S)-thienglutarimide | M1 | Significantly Lower Affinity |
These findings collectively emphasize that the stereochemistry of the 3-position on the glutarimide ring is a crucial factor in the molecular interactions and resulting reactivity and biological function of this class of compounds.
Conclusion and Future Research Perspectives
Unresolved Questions and Emerging Areas in 3-Methylglutarimide Research
The field of this compound research, while mature in some aspects, is currently experiencing a renaissance driven by new technologies and a deeper understanding of its core chemical scaffold. Several unresolved questions and emerging areas of investigation are setting the stage for future breakthroughs.
A significant unresolved question lies in the complete elucidation of the mechanism of action for its diverse biological activities. While its effects as a central nervous system stimulant are documented, the precise molecular targets and signaling pathways involved remain to be fully mapped out. Key questions include:
What are the primary binding proteins for this compound in the central nervous system?
How does the methyl group at the 3-position influence its interaction with these targets compared to unsubstituted glutarimide (B196013)?
What are the downstream signaling cascades that mediate its stimulant effects?
Another critical area of investigation revolves around the stereochemistry of this compound. The molecule possesses a chiral center at the 3-position, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential pharmacological and toxicological profiles of these individual enantiomers are largely unexplored. This leads to several key research questions:
Do the (R)- and (S)-enantiomers of this compound exhibit different potencies or even different types of biological activity?
What are the stereospecific interactions of each enantiomer with their biological targets?
Could the therapeutic index of this compound be improved by using a single, more active and less toxic enantiomer?
An exciting and rapidly emerging area for this compound research is its potential as a scaffold in the development of novel therapeutics, particularly in the realm of targeted protein degradation (TPD) . The glutarimide moiety is a key component of "molecular glue" degraders, such as the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and lenalidomide, which function by redirecting E3 ubiquitin ligases to degrade specific target proteins. This opens up a vast field of possibilities for this compound:
Can this compound-based molecules be designed to act as novel molecular glues for the degradation of disease-causing proteins?
How does the methyl group at the 3-position affect the recruitment of E3 ligases and the subsequent degradation of target proteins?
What new therapeutic targets, previously considered "undruggable," could be addressed using this compound-based degraders?
The exploration of these unresolved questions and the advancement into these emerging areas of research promise to unlock the full potential of the this compound scaffold in medicine and beyond.
Potential for Novel Applications and Methodologies
The unique chemical structure of this compound makes it a versatile platform for the development of novel applications and for the implementation of cutting-edge synthetic methodologies.
Novel Applications:
One of the most promising novel applications for this compound derivatives is in the creation of molecular probes for chemical biology research. By attaching reporter groups such as fluorescent dyes or affinity tags to the this compound scaffold, researchers can create tools to identify and study the biological targets of this class of molecules. This could be instrumental in answering the unresolved questions about its mechanism of action.
Furthermore, the glutarimide scaffold is being explored in the context of agrochemicals . The development of new herbicides and pesticides is a constant need, and the biological activity of glutarimide derivatives suggests that this compound could serve as a starting point for the design of new crop protection agents.
Another area of potential application is in materials science , specifically in the development of functional polymers. The glutarimide ring can be incorporated into polymer backbones or as pendant groups, potentially imparting unique properties to the resulting materials, such as altered thermal stability, solubility, or biological compatibility.
Novel Methodologies:
The synthesis of this compound, particularly in its enantiomerically pure forms, can benefit significantly from the application of novel synthetic methodologies.
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes, such as lipases and transaminases, can be used to resolve racemic mixtures of this compound or its precursors, or to catalyze the asymmetric synthesis of a single enantiomer with high purity. This is crucial for studying the differential biological activities of the (R)- and (S)-enantiomers.
| Enzyme Class | Potential Application in this compound Synthesis | Advantage |
| Lipases | Kinetic resolution of racemic this compound esters | High enantioselectivity, mild reaction conditions |
| Transaminases | Asymmetric synthesis of chiral amino-precursors to this compound | High enantioselectivity, direct introduction of chirality |
| Hydrolases | Enantioselective hydrolysis of racemic this compound derivatives | Green chemistry approach, high yields |
Flow chemistry is another powerful methodology that can be applied to the synthesis of this compound. By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis. This is particularly advantageous for reactions that are highly exothermic or that involve hazardous reagents.
| Feature of Flow Chemistry | Advantage for this compound Synthesis |
| Enhanced heat and mass transfer | Improved reaction control and safety |
| Precise control of reaction time | Minimized side product formation |
| Ease of automation and scalability | Efficient production of larger quantities |
| Integration of in-line analysis | Real-time reaction monitoring and optimization |
The adoption of these novel methodologies will not only make the synthesis of this compound and its derivatives more efficient and sustainable but will also enable the creation of new and more complex analogs for a wider range of applications.
Interdisciplinary Research Opportunities
The future of this compound research will be significantly enriched by fostering collaborations across different scientific disciplines. The inherent properties of this compound and its derivatives create numerous opportunities for interdisciplinary investigations.
Computational Chemistry and Chemical Biology:
The synergy between computational chemistry and experimental chemical biology presents a powerful avenue for advancing our understanding of this compound. Computational modeling can be employed to predict the binding of this compound and its analogs to various protein targets. This can help in identifying potential mechanisms of action and in prioritizing compounds for experimental testing. For instance, docking studies could reveal how the (R)- and (S)-enantiomers of this compound interact differently with a putative receptor. In parallel, the synthesis of this compound-based molecular probes, as discussed in the previous section, can be used to experimentally validate these computational predictions and to identify novel binding partners in a cellular context.
| Interdisciplinary Approach | Specific Application to this compound Research | Expected Outcome |
| Molecular Docking | Predicting the binding poses of this compound enantiomers in the active sites of known neurological targets. | Identification of key intermolecular interactions and a rationale for stereospecific activity. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound-protein complexes over time. | Understanding the stability of binding and potential allosteric effects. |
| Virtual Screening | In silico screening of large compound libraries based on the this compound scaffold against various disease targets. | Discovery of new lead compounds with potential therapeutic applications. |
| Proteomics with Chemical Probes | Using affinity-tagged this compound probes to pull down interacting proteins from cell lysates. | Unbiased identification of the cellular targets of this compound. |
Neuroscience and Medicinal Chemistry:
Given the known central nervous system activity of this compound, there are significant opportunities for collaborative research between neuroscientists and medicinal chemists. Neuroscientists can investigate the effects of this compound and its derivatives on neuronal function, from the level of single ion channels to complex animal behavior. This can provide valuable insights into its potential therapeutic applications for neurological and psychiatric disorders. Medicinal chemists can then use this information to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and biological testing is a hallmark of modern drug discovery.
Polymer Science and Agrochemical Research:
The versatility of the this compound scaffold also opens doors for interdisciplinary research in materials science and agriculture. Polymer chemists can explore the incorporation of this compound into novel polymers to create materials with tailored properties for biomedical applications, such as drug delivery systems or biocompatible coatings. In the field of agrochemicals, collaborations between organic chemists and plant scientists could lead to the development of new herbicides or pesticides based on the this compound structure. The biological activity of these compounds could be optimized for specific agricultural pests while minimizing their impact on the environment.
By embracing these interdisciplinary research opportunities, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and agriculture.
Q & A
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for experimental design and reporting .
- Regulatory Compliance : Obtain approvals from institutional ethics committees (IACUC or equivalent) .
- Data Transparency : Pre-register studies on platforms like OSF to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
